Sodium HEPES; WAS-14

Buffer thermodynamics Temperature-controlled assays pH stability

Sodium HEPES (4-(2-hydroxyethyl)piperazine-1-ethanesulfonic acid sodium salt; CAS 75277-39-3), also cataloged as WAS-14, is a zwitterionic N-substituted aminosulfonic acid buffer belonging to the Good's buffer family. It provides buffering capacity in the pH range of 6.8 to 8.2, with a pKa of 7.5 at 25°C and 7.31 at 37°C, aligning with physiological pH requirements.

Molecular Formula C8H19N2NaO5S
Molecular Weight 278.30 g/mol
Cat. No. B12063507
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium HEPES; WAS-14
Molecular FormulaC8H19N2NaO5S
Molecular Weight278.30 g/mol
Structural Identifiers
SMILESC1CN(CCN1CCO)CCS(=O)(=O)[O-].O.[Na+]
InChIInChI=1S/C8H18N2O4S.Na.H2O/c11-7-5-9-1-3-10(4-2-9)6-8-15(12,13)14;;/h11H,1-8H2,(H,12,13,14);;1H2/q;+1;/p-1
InChIKeyZNJHFNUEQDVFCJ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sodium HEPES (WAS-14) Procurement Guide: pKa, Temperature Stability, and Buffer Selection Specifications


Sodium HEPES (4-(2-hydroxyethyl)piperazine-1-ethanesulfonic acid sodium salt; CAS 75277-39-3), also cataloged as WAS-14, is a zwitterionic N-substituted aminosulfonic acid buffer belonging to the Good's buffer family [1]. It provides buffering capacity in the pH range of 6.8 to 8.2, with a pKa of 7.5 at 25°C and 7.31 at 37°C, aligning with physiological pH requirements . The sodium salt form is the predominant formulation for biological research due to its high water solubility and compatibility with cell culture systems .

Why Sodium HEPES Cannot Be Arbitrarily Substituted with Other Good's Buffers in Cell Culture and Biochemistry


Within the Good's buffer class, zwitterionic buffers such as MOPS, PIPES, and TES exhibit superficially similar pKa profiles, yet their differential temperature coefficients, metal ion coordination behavior, and cell-type-specific toxicity profiles render them non-interchangeable in sensitive biological assays [1]. Even minor compositional substitutions can alter mRNA expression patterns in cultured embryos, modify cell viability in primary cell systems, and introduce artifacts in metal-dependent enzymatic reactions [2]. Selection of Sodium HEPES over its structural analogs must therefore be guided by quantitative performance metrics rather than generic functional categorization.

Sodium HEPES (WAS-14) Quantitative Differentiation Evidence Versus Alternative Buffers


Temperature-Dependent pKa Shift: HEPES Exhibits Intermediate Thermal Sensitivity Among Good's Buffers

HEPES (sodium salt) exhibits a temperature coefficient (ΔpKa/°C) of -0.014, which is intermediate among commonly used biological buffers. This thermal sensitivity is less pronounced than that of TRIS (ΔpKa/°C = -0.031) and BES (ΔpKa/°C = -0.027), but greater than that of MOPS (ΔpKa/°C = -0.006) and PIPES (ΔpKa/°C = -0.009) [1]. This property dictates the magnitude of pH drift when assays are conducted at temperatures deviating from calibration conditions.

Buffer thermodynamics Temperature-controlled assays pH stability

Bovine Embryo Development: HEPES and MOPS Yield Comparable Blastocyst Rates Superior to PBS and TES

In a comparative study evaluating the effect of zwitterionic buffers on bovine in vitro embryo production, HEPES and MOPS (10 mM in TALP medium, ~41 min exposure) supported significantly higher blastocyst development compared to PBS and TES at days 7, 8, and 9 (P<0.05) [1]. Notably, mRNA expression patterns differed: Hspb1 expression was higher in PBS and TES than in MOPS and HEPES treatments, while Ube2a and Lama1 expression was lower in PBS and TES (P<0.05) [1].

In vitro fertilization (IVF) Embryo culture Reproductive biology

Keratinocyte Cell Viability: HEPES at 25 mM Is Non-Toxic Whereas MOPS at 164 mM Induces Cytotoxicity

A direct comparative study assessing the effect of HEPES and MOPS buffers on keratinocyte cell viability demonstrated that MOPS buffer at 164 mM is toxic to keratinocyte cells, whereas HEPES buffer at 25 mM remains non-toxic [1]. The study further established that RPMI medium buffered with HEPES can serve as a viable alternative for co-culture systems [1].

Keratinocyte culture Primary cell viability Buffer toxicity

Freeze-Thaw pH Stability: HEPES Exhibits Minimum pH Change (0.4 Units) Among Phosphate, Citrate, and Histidine Buffer Systems

In a study mapping freeze-thaw induced pH changes across buffer systems containing 0.5 M arginine-sulfate, HEPES exhibited a minimum pH change of 0.4 units, which was the lowest among the phosphate, citrate, and histidine buffer systems evaluated [1]. However, a separate investigation indicates that Good's buffers including HEPES have a tendency to basify upon freezing, with the effect being more intensive at lower pHs [2].

Freeze-thaw stability Protein formulation Biopharmaceutical storage

Metal Ion Coordination: HEPES Exhibits Negligible Metal Binding Versus MOPS (Interacts with Fe, Mg, Mn, Co, Ni) and PBS (Forms Precipitates)

Comparative metal-binding profiles indicate that HEPES exhibits negligble interaction with metal ions, whereas MOPS shows documented interactions with Fe, Mg, Mn, Co, and Ni, and PBS buffers form complexes or precipitates with divalent cations [1]. This classification is supported by the broader literature establishing HEPES as a non-coordinating buffer suitable for solutions containing metal ions .

Metal-dependent enzymes Enzymatic assays Buffer interference

Cell Culture Viability and Osmotic Stability: HEPES Yields Higher Maximum Cell Density and Viability Compared to PBS

Comparative evaluation of HEPES versus PBS buffer systems indicates that higher maximum cell density and viability can be achieved in the HEPES buffer system, whereas cell culture samples diluted in PBS may inadvertently experience reduced cell viability [1]. Additionally, 0.1 M HEPES significantly increases medium osmotic pressure while maintaining iso-osmotic characteristics that prevent cell rupture [1]. PBS, in contrast, undergoes significant pH changes upon freezing, whereas HEPES solutions do not [1].

Cell culture media optimization Cell viability Osmotic pressure

Sodium HEPES (WAS-14) Evidence-Backed Application Scenarios for Scientific Procurement


In Vitro Fertilization (IVF) and Embryo Manipulation Procedures

Based on direct comparative evidence showing that HEPES (10 mM) supports significantly higher blastocyst development rates than PBS and TES, while maintaining normal expression patterns of developmental genes (Hspb1, Ube2a, Lama1) in bovine embryos, Sodium HEPES is indicated for out-of-incubator oocyte and embryo handling during IVF procedures where brief exposure (~41 min) to ambient atmosphere requires stable, non-toxic pH buffering [1].

Primary Keratinocyte and Sensitive Primary Cell Culture

Given the direct evidence that MOPS at 164 mM is toxic to keratinocyte cells while HEPES at 25 mM remains non-toxic, Sodium HEPES should be prioritized for keratinocyte culture and other primary cell systems where buffer-induced cytotoxicity is a procurement concern [1]. The demonstrated compatibility of HEPES-buffered RPMI for co-culture systems further supports this application.

Metal-Dependent Enzymatic Assays and Metal Ion-Containing Solutions

HEPES exhibits negligible metal ion binding, in contrast to MOPS (which interacts with Fe, Mg, Mn, Co, Ni) and PBS (which forms precipitates with divalent cations), making it the buffer of choice for metal-dependent enzyme kinetics, metalloprotein studies, and any assay where free metal ion concentration must remain precisely controlled without buffer-derived coordination artifacts [1].

Biopharmaceutical Formulation Requiring Freeze-Thaw Stability

In freeze-thaw stability studies, HEPES exhibited a minimum pH change of 0.4 units compared to phosphate, citrate, and histidine buffer systems under identical conditions, supporting its use in protein therapeutic formulations and biological product storage where pH stability during freezing cycles is critical for maintaining product integrity [1].

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